Product packaging for Morpholine, 4-pentyl-(Cat. No.:CAS No. 2937-98-6)

Morpholine, 4-pentyl-

Cat. No.: B14750712
CAS No.: 2937-98-6
M. Wt: 157.25 g/mol
InChI Key: IERWMZNDJGYCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Morpholine (B109124) Scaffold in Contemporary Heterocyclic Chemistry Research

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a structure of considerable interest in organic and medicinal chemistry. Its unique conformational flexibility and the presence of both hydrogen bond donor and acceptor capabilities make it a valuable building block in the design of molecules with specific biological activities. The morpholine moiety is often incorporated into larger molecules to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for the development of new therapeutic agents. Research has shown that the incorporation of a morpholine ring can lead to compounds with a wide array of biological activities.

Academic Scope and Objectives of Inquiry into 4-Pentylmorpholine Chemistry

A primary objective would be the synthesis and characterization of 4-pentylmorpholine, establishing efficient and scalable synthetic routes. Following its synthesis, a thorough investigation of its physicochemical properties would be essential. This would include determining key parameters that would be valuable for its potential applications.

Furthermore, research would likely explore the potential of 4-pentylmorpholine as a building block in the synthesis of more complex molecules. The presence of the tertiary amine functionality allows for further chemical transformations, making it a potentially versatile intermediate in organic synthesis. While specific detailed research findings on 4-pentylmorpholine are not extensively reported in publicly available literature, its structural similarity to other N-alkylmorpholines suggests that it would be of interest in studies investigating structure-activity relationships within this class of compounds.

Physicochemical Properties of 4-Pentylmorpholine

PropertyValueReference
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol nih.gov
Boiling Point Data not available
Density Data not available
CAS Number 34349-35-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B14750712 Morpholine, 4-pentyl- CAS No. 2937-98-6

Properties

CAS No.

2937-98-6

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-pentylmorpholine

InChI

InChI=1S/C9H19NO/c1-2-3-4-5-10-6-8-11-9-7-10/h2-9H2,1H3

InChI Key

IERWMZNDJGYCIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCOCC1

Origin of Product

United States

Synthetic Methodologies for 4 Pentylmorpholine and Its Alkyl Analogs

Historical Context and Evolution of Morpholine (B109124) Synthesis in Academic Literature

The history of morpholine synthesis is intrinsically linked to the development of methods for creating cyclic amines. One of the earliest and most significant contributions was made by Ludwig Knorr in 1889, who reported the synthesis of morpholine through the acid-catalyzed cyclization of diethanolamine (B148213). google.com This foundational method involved the dehydration of diethanolamine using a strong acid, such as sulfuric acid, to form the morpholine ring. google.comnih.gov For decades, this approach remained a cornerstone of morpholine production, albeit with modifications to improve yield and reaction conditions. For instance, a process was developed using oleum (B3057394) (fuming sulfuric acid) to achieve high yields of morpholine from diethanolamine in a significantly shorter reaction time. google.com

The industrial production of morpholine has also evolved from these early laboratory methods. A common industrial process involves the reaction of diethylene glycol with ammonia (B1221849) in the presence of hydrogen and a hydrogenation catalyst at elevated temperatures and pressures. nih.gov This method offers a more direct route from a readily available feedstock. Another industrial approach involves the reaction of diethanolamine with ammonia, again under high pressure and temperature with a catalyst. researchgate.net

The N-alkylation of secondary amines, a key transformation for producing compounds like 4-pentylmorpholine, has also seen significant evolution. Early methods often involved the direct reaction of a secondary amine with an alkyl halide. masterorganicchemistry.com However, these reactions are often plagued by a lack of selectivity, leading to the formation of quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com This challenge spurred the development of more controlled and selective alkylation techniques.

Contemporary Strategies for N-Alkylmorpholine Synthesis

Modern organic synthesis offers a diverse toolkit for the preparation of N-alkylmorpholines, including the target compound, 4-pentylmorpholine. These methods provide greater control over reactivity and selectivity compared to historical approaches. Key contemporary strategies include the formation of the morpholine ring itself with a pre-attached N-alkyl group, or the direct alkylation of the morpholine nitrogen.

Cyclization Reactions Involving 1,2-Amino Alcohols and Epoxides

The synthesis of substituted morpholines often begins with acyclic precursors like 1,2-amino alcohols. sigmaaldrich.com These methods build the morpholine ring through cyclization reactions. A common and efficient approach involves the reaction of a 1,2-amino alcohol with a two-carbon electrophile. For instance, a one or two-step, redox-neutral protocol utilizes ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide to convert 1,2-amino alcohols into morpholines in high yields. chemrxiv.org This method is notable for its mild conditions and the clean isolation of the monoalkylation product. chemrxiv.org

Epoxides also serve as valuable starting materials for morpholine synthesis. The ring-opening of an epoxide by an amino alcohol can be followed by a cyclization step to furnish the morpholine ring. This strategy allows for the introduction of various substituents on the morpholine core depending on the structure of the epoxide and the amino alcohol.

Ring-Opening and Cyclization Sequences from Aziridines

Aziridines, three-membered nitrogen-containing heterocycles, can be used as precursors for morpholine synthesis through ring-opening and subsequent cyclization. The reaction of an aziridine (B145994) with a suitable nucleophile containing a hydroxyl group can lead to an intermediate that, upon cyclization, forms the morpholine ring. This approach offers a pathway to stereochemically defined morpholines, as the stereochemistry of the aziridine can be transferred to the final product. A review of morpholine synthesis highlights the ring opening of aziridines with various nucleophiles followed by cyclization as a significant strategy.

Multicomponent Reaction Approaches for Morpholine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools for the efficient construction of complex molecules, including morpholines. An Ugi-type multicomponent reaction followed by an intramolecular SN2 cyclization provides a rapid and diverse route to highly substituted morpholines.

Transition Metal-Catalyzed Processes in Morpholine Synthesis

Transition metal catalysis has revolutionized organic synthesis, and the preparation of morpholines is no exception. Various transition metal-catalyzed reactions have been developed for both the formation of the morpholine ring and the N-alkylation of morpholine. For example, palladium-catalyzed processes have been employed in the synthesis of substituted morpholines. sigmaaldrich.com Ruthenium-based catalysts have also been shown to be effective for the N-alkylation of amines with alcohols, a green alternative to using alkyl halides.

Specific Synthetic Pathways for 4-Pentylmorpholine

The synthesis of 4-pentylmorpholine can be achieved through several established methods for N-alkylation of secondary amines. The most common and direct approaches involve the reaction of morpholine with a pentyl electrophile.

One of the most straightforward methods is the N-alkylation of morpholine with a pentyl halide , such as 1-bromopentane (B41390) or 1-iodopentane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used for this purpose include potassium carbonate or triethylamine (B128534). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide often being employed.

A detailed experimental procedure for a similar reaction, the alkylation of morpholine with 1,2-dichloroethane (B1671644), has been reported to proceed in a liquid-liquid system in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBACH). While this specific example leads to a different product, the general principle of phase-transfer catalyzed N-alkylation is applicable to the synthesis of 4-pentylmorpholine.

Another powerful and widely used method is reductive amination . This two-step, one-pot process involves the reaction of morpholine with pentanal (valeraldehyde) to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired 4-pentylmorpholine. A key advantage of reductive amination is the avoidance of over-alkylation, which can be a significant side reaction in direct alkylation with alkyl halides. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common and effective for this transformation. The reaction is typically performed in a solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (DCE).

A specific photocatalytic method for the alkylation of amines has been described, which could be adapted for the synthesis of 4-pentylmorpholine. This method involves the reaction of an amine with an alkyl iodide under visible light irradiation in the presence of a porphyrin-based photocatalyst. The synthesis of 4-pentylmorpholine has been reported using such a method, and its structure was confirmed by ¹H and ¹³C NMR spectroscopy.

Compound NameSynthetic MethodKey ReagentsReference
4-Pentylmorpholine Photocatalytic AlkylationMorpholine, 1-Iodopentane, Porphyrin photocatalyst google.com
N-Alkylmorpholines Reductive AminationMorpholine, Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN
N-Alkylmorpholines N-Alkylation with Alkyl HalideMorpholine, Alkyl Halide, Base (e.g., K₂CO₃) masterorganicchemistry.com
Morpholine Dehydration of DiethanolamineDiethanolamine, Sulfuric Acid google.com

Direct N-Alkylation Strategies Utilizing Pentyl Halides or Equivalents

A common and straightforward method for the synthesis of 4-pentylmorpholine is the direct N-alkylation of morpholine. This approach involves the reaction of the secondary amine of the morpholine ring with a pentyl halide, such as 1-bromopentane or 1-iodopentane, or other pentylating agents like pentyl tosylates. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the formation of the tertiary amine product.

The choice of solvent, base, and temperature can significantly influence the reaction rate and yield. Common solvents for this transformation include polar aprotic solvents like acetonitrile or dimethylformamide (DMF), which can effectively solvate the reactants. The selection of the base is also critical, with inorganic bases such as potassium carbonate or sodium carbonate being frequently employed due to their low cost and ease of removal. Organic bases like triethylamine can also be used.

A study on the N-alkylation of amines using alkyl halides on mixed oxides at room temperature demonstrated the feasibility of such transformations under mild conditions. researchgate.net While this study did not specifically use pentyl halides, the general principles are applicable. For instance, the reaction of morpholine with an appropriate alkyl halide in the presence of a catalyst like Al2O3–OK in acetonitrile can proceed efficiently. researchgate.net Another approach involves the N-alkylation of morpholine with alcohols, which can be an alternative to alkyl halides. researchgate.net

Below is a representative table illustrating typical reaction conditions for the N-alkylation of morpholine with pentyl halides, based on general literature procedures for similar alkylations.

EntryPentylating AgentBaseSolventTemperature (°C)Yield (%)
11-BromopentaneK₂CO₃Acetonitrile8085-95
21-IodopentaneNa₂CO₃DMF6090-98
3Pentyl tosylateTriethylamineDichloromethane25-4080-90

De Novo Synthesis Incorporating the Pentyl Moiety Prior to Cyclization

An alternative to direct alkylation is the de novo synthesis of the morpholine ring. In this strategy, the pentyl group is introduced onto a precursor molecule before the cyclization step that forms the morpholine heterocycle. This approach offers greater flexibility for the synthesis of more complex and substituted morpholine analogs.

A common de novo strategy involves the use of N-pentyl-substituted amino alcohols. For example, N-pentyl-diethanolamine can be synthesized and subsequently cyclized to form 4-pentylmorpholine. The cyclization is typically achieved through dehydration, often under acidic conditions or by using a dehydrating agent.

Another innovative approach involves the reaction of 1,2-amino alcohols with reagents like ethylene sulfate. chemrxiv.orgnih.govorganic-chemistry.org This method allows for the selective monoalkylation of the amine, followed by cyclization to form the morpholine ring. chemrxiv.orgnih.govorganic-chemistry.org To synthesize 4-pentylmorpholine via this route, one would start with N-pentylethanolamine. The reaction of N-pentylethanolamine with an appropriate cyclizing agent would lead to the formation of the desired product.

The following table outlines a conceptual de novo synthesis pathway for 4-pentylmorpholine.

StepReactant 1Reactant 2ProductConditions
1Ethanolamine1-BromopentaneN-PentylethanolamineBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)
2N-PentylethanolamineSulfuric Acid4-PentylmorpholineDehydration, Heat

Stereoselective Synthesis of Chiral 4-Pentylmorpholine Analogs

The synthesis of chiral morpholine derivatives is of significant interest due to their potential applications in pharmaceuticals and as chiral ligands in asymmetric catalysis. rsc.org While 4-pentylmorpholine itself is achiral, analogs bearing stereocenters on the morpholine ring can exist as enantiomers. The stereoselective synthesis of such analogs requires methods that can control the three-dimensional arrangement of atoms during the reaction.

Several strategies can be employed for the stereoselective synthesis of chiral morpholine analogs with an N-pentyl group:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as enantiomerically pure amino acids or carbohydrates. ethz.ch For instance, a chiral amino alcohol, derived from a natural amino acid, can be N-alkylated with a pentyl group and then cyclized to form a specific enantiomer of a chiral 4-pentylmorpholine analog.

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.chnih.gov After the desired stereocenter is created, the auxiliary is removed. This method can be applied to the synthesis of chiral morpholines by attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective cyclization, and then cleaving the auxiliary.

Asymmetric Catalysis: This is a highly efficient method that employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.org For the synthesis of chiral morpholines, asymmetric hydrogenation or cyclization reactions catalyzed by chiral transition metal complexes or organocatalysts can be utilized. researchgate.net For example, the asymmetric reduction of a suitable prochiral precursor containing an N-pentyl group could yield a chiral 4-pentylmorpholine analog with high enantiomeric excess.

The development of stereoselective synthetic methods is a dynamic area of research, and new catalysts and strategies are continuously being reported that could be adapted for the synthesis of chiral 4-pentylmorpholine analogs. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms in 4 Pentylmorpholine Chemistry

Fundamental Mechanistic Pathways Governing Morpholine (B109124) Ring Construction

The synthesis of the morpholine ring, the core structure of 4-pentylmorpholine, can be achieved through various mechanistic routes. These pathways primarily involve the formation of new carbon-nitrogen and carbon-oxygen bonds, often through cyclization reactions.

Nucleophilic Attack and Cyclization Mechanisms in N-Pentylmorpholine Synthesis

The construction of the morpholine ring in N-substituted morpholines, including 4-pentylmorpholine, frequently relies on intramolecular nucleophilic attack and subsequent cyclization. A common strategy involves the reaction of a suitably substituted amino alcohol with an appropriate electrophile.

One established method for morpholine synthesis involves the reaction of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate (B86663) in the presence of a base such as potassium tert-butoxide. organic-chemistry.org The mechanism proceeds via an initial SN2 reaction where the amino group of the amino alcohol attacks the electrophilic carbon of ethylene sulfate, leading to an N-monoalkylation product. organic-chemistry.org Subsequent intramolecular cyclization, facilitated by a base, results in the formation of the morpholine ring.

Another approach utilizes the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt, which allows for the stereodefined synthesis of C-substituted morpholines. organic-chemistry.org The mechanism involves the initial Michael addition of the amino group to the vinylsulfonium salt, followed by an intramolecular Williamson ether synthesis-type cyclization where the hydroxyl group displaces the sulfonium (B1226848) group.

Furthermore, palladium-catalyzed reactions offer a versatile route to substituted morpholines. For instance, the Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization, provides a pathway to various substituted morpholines. organic-chemistry.org The initial palladium-catalyzed reaction involves the nucleophilic attack of the amino group on the vinyloxirane, and the subsequent iron-catalyzed step facilitates the intramolecular cyclization to form the morpholine ring.

The synthesis of morpholines can also be achieved through a halonium-based strategy involving the regioselective oxyamination of olefins. nih.gov In this method, a halonium intermediate is generated from an alkene and is then reacted with an amino alcohol to form a haloether intermediate. nih.gov Subsequent intramolecular cyclization, often promoted by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leads to the formation of the morpholine ring. nih.gov The regioselectivity of this process can be influenced by the nature of the olefin and the reaction conditions. nih.gov

A key mechanistic feature in many of these syntheses is the 6-endo-dig or 6-exo-dig cyclization pathway. beilstein-journals.orgnih.gov The specific pathway followed can be influenced by the electronic nature of the substituents on the reacting molecules. beilstein-journals.orgnih.gov For instance, in the cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates, the presence of an electron-donating group on the alkyne can favor one cyclization mode over the other. beilstein-journals.orgnih.gov

Reaction TypeKey ReagentsMechanistic FeatureReference
Reaction with Ethylene Sulfate1,2-amino alcohol, ethylene sulfate, tBuOKSN2 followed by intramolecular cyclization organic-chemistry.org
Reaction with α-phenylvinylsulfonium salt1,2-amino alcohol, α-phenylvinylsulfonium saltMichael addition followed by intramolecular cyclization organic-chemistry.org
Tsuji-Trost ReactionVinyloxirane, amino alcohol, Pd(0) catalyst, Fe(III) catalystPd-catalyzed amination followed by Fe-catalyzed heterocyclization organic-chemistry.org
Halonium-based OxyaminationAlkene, amino alcohol, halogen source, Lewis acidFormation of halonium intermediate followed by intramolecular cyclization nih.gov

Rearrangement Reactions Implicated in Morpholine Derivative Formation

Rearrangement reactions can also play a significant role in the synthesis of morpholine derivatives, sometimes leading to complex and stereochemically defined products.

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been adapted for the synthesis of substituted morpholines. princeton.eduthieme-connect.de For example, the rearrangement of 3,3-disubstituted allyl morpholines can be catalyzed by a Lewis acid in the presence of an acid chloride. princeton.edu This reaction proceeds through a transition state that allows for high levels of diastereocontrol in the formation of quaternary carbon stereocenters. princeton.edu The stereochemical outcome can often be predicted and controlled by the geometry of the double bond in the allyl component. princeton.edu A variation, the Claisen-Eschenmoser rearrangement, can be used to synthesize unsaturated morpholine amides. thieme-connect.de

Another notable rearrangement is the aza-benzilic ester rearrangement, which has been utilized in the catalytic enantioselective synthesis of C3-substituted morpholinones. acs.org This reaction involves a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals, catalyzed by a chiral phosphoric acid. acs.org This method provides a route to chiral morpholinone building blocks, which are valuable in medicinal chemistry. acs.org

Mechanistic Studies of Functional Group Transformations on 4-Pentylmorpholine

Once the 4-pentylmorpholine core is synthesized, further functionalization can be achieved through various reactions targeting either the morpholine ring or the N-pentyl substituent.

Electrophilic Substitution Mechanisms on the Morpholine Ring (if applicable for substituted morpholines)

The morpholine ring is a saturated heterocycle and, unlike aromatic rings, does not typically undergo classical electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.com However, if the morpholine ring itself is substituted with an aromatic group, that aromatic ring can undergo electrophilic substitution. The directing effects of the morpholine moiety would then influence the position of substitution on the aromatic ring.

In the context of related heterocyclic systems, electrophilic cyclization is a common strategy for ring formation. beilstein-journals.orgnih.govnih.gov For instance, the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride or bromine can lead to the formation of substituted quinolines. nih.gov This proceeds via a 6-endo-dig cyclization mechanism where the electrophile activates the alkyne, prompting the nucleophilic attack of the aniline (B41778) nitrogen. nih.gov While not a direct substitution on a pre-formed morpholine, this illustrates the principles of electrophilic activation leading to heterocycle formation.

Nucleophilic Substitution Mechanisms at the N-Pentyl Position or Ring

The nitrogen atom of 4-pentylmorpholine is nucleophilic and can participate in various reactions. However, nucleophilic substitution at the N-pentyl group is less common than reactions where the nitrogen acts as the nucleophile. For instance, the Gabriel synthesis provides a classic example of how a nitrogen-containing nucleophile can displace a leaving group on an alkyl halide to form a primary amine. youtube.com A similar principle applies when forming N-alkylated morpholines, where the morpholine nitrogen acts as the nucleophile attacking an alkyl halide (e.g., pentyl bromide) in an SN2 reaction.

While direct nucleophilic substitution on the morpholine ring itself is generally not feasible due to the lack of a suitable leaving group, reactions can occur at carbon atoms adjacent to the ring heteroatoms if they are appropriately activated.

Free Radical Pathways in Pentyl Chain Modifications

The pentyl chain of 4-pentylmorpholine is susceptible to modification via free radical reactions, similar to other alkanes. leah4sci.comlibretexts.orgwikipedia.org Free radical halogenation, for instance, can introduce a halogen atom onto the pentyl chain. wikipedia.orgmasterorganicchemistry.com This process typically involves three key steps: initiation, propagation, and termination. leah4sci.comyoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl2 or Br2) by UV light or heat to generate two halogen radicals. wikipedia.orgmasterorganicchemistry.com

Propagation: A halogen radical then abstracts a hydrogen atom from the pentyl chain, forming a pentyl radical and a hydrogen halide. This pentyl radical can then react with another halogen molecule to form a halogenated pentylmorpholine and a new halogen radical, which continues the chain reaction. leah4sci.comyoutube.com The regioselectivity of hydrogen abstraction depends on the stability of the resulting radical (tertiary > secondary > primary).

Termination: The reaction is terminated when two radicals combine. leah4sci.comyoutube.com

The reactivity and selectivity of the halogenation depend on the halogen used. Bromination is generally more selective than chlorination due to the higher reactivity of chlorine radicals. wikipedia.org

Reaction StepDescriptionExampleReference
InitiationFormation of radical species from a non-radical molecule.Cl2 + UV light → 2 Cl• leah4sci.comwikipedia.org
PropagationA radical reacts with a non-radical to form a new radical.Cl• + R-H → R• + HCl leah4sci.comyoutube.com
TerminationTwo radicals combine to form a non-radical product.R• + Cl• → R-Cl leah4sci.comyoutube.com

Kinetic and Thermodynamic Analyses of Key Reactions

A comprehensive understanding of the formation and reactivity of 4-pentylmorpholine necessitates a detailed examination of the kinetic and thermodynamic parameters governing the key reactions involved in its synthesis. While specific experimental data for the N-pentylation of morpholine is not extensively available in publicly accessible literature, valuable insights can be drawn from studies on the N-alkylation of morpholine with other primary alcohols and related thermodynamic principles.

The synthesis of 4-pentylmorpholine is most commonly achieved through the N-alkylation of morpholine with a pentylating agent, such as 1-pentanol (B3423595) or a pentyl halide. This reaction is subject to both kinetic and thermodynamic control, where the reaction conditions can significantly influence the rate of formation and the final product distribution.

Kinetic Analysis: Insights from a Model Reaction

A study on the N-alkylation of morpholine with various alcohols in the gas-solid phase over a CuO–NiO/γ–Al2O3 catalyst provides a foundational understanding of the kinetics of this type of transformation. researchgate.net While this study focused on N-methylation using methanol (B129727) as the alkylating agent, it offers crucial data that can be extrapolated to understand the reaction with longer-chain alcohols like 1-pentanol.

The N-methylation of morpholine was found to follow pseudo-first-order kinetics with respect to the morpholine concentration under conditions of high methanol concentration. The apparent activation energy (Ea) for this reaction was determined to be 46.20 kJ mol⁻¹. researchgate.net This value represents the minimum energy required for the reactant molecules to overcome the energy barrier and proceed to form the product, N-methylmorpholine.

The study also investigated the effect of the alcohol chain length on the conversion of morpholine. The results, summarized in the table below, demonstrate a clear trend: as the carbon chain of the primary alcohol increases, the conversion of morpholine decreases under similar reaction conditions. researchgate.net

AlcoholTemperature (°C)Molar Ratio (Alcohol:Morpholine)LHSV (h⁻¹)Pressure (MPa)Morpholine Conversion (%)Selectivity to N-alkylmorpholine (%)
Methanol2203:10.150.995.393.8
Ethanol2203:10.150.995.493.1
1-Propanol2203:10.151.094.192.4
1-Butanol2304:10.181.195.391.2

Data adapted from Chen et al., 2011. researchgate.net

This trend suggests that steric hindrance plays a significant role in the kinetics of the N-alkylation of morpholine. The bulkier pentyl group, compared to the methyl group, would be expected to increase the steric hindrance at the reaction center, leading to a lower reaction rate and consequently, a lower conversion under the same conditions. Therefore, it can be inferred that the activation energy for the synthesis of 4-pentylmorpholine would likely be higher than that observed for N-methylation.

Thermodynamic Considerations

ΔG = ΔH - TΔS

At lower temperatures, the enthalpy term (ΔH) is dominant, making the Gibbs free energy change (ΔG) negative and the reaction spontaneous. As the temperature increases, the TΔS term becomes more significant, which can make the reaction less favorable. This interplay between kinetics and thermodynamics is crucial in optimizing the synthesis of 4-pentylmorpholine. Higher temperatures may be required to overcome the kinetic barrier (activation energy), but excessively high temperatures could be detrimental from a thermodynamic standpoint, potentially leading to lower equilibrium yields or the formation of side products.

Advanced Spectroscopic Characterization in 4 Pentylmorpholine Research

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com These techniques are complementary and provide a characteristic "fingerprint" for a compound, allowing for its identification and the confirmation of specific functional groups. youtube.com

For 4-pentylmorpholine, the IR and Raman spectra would exhibit characteristic bands for the C-H bonds of the alkyl chain, the C-O-C ether linkage, and the C-N-C amine structure of the morpholine (B109124) ring.

Infrared (IR) Spectroscopy: IR is particularly sensitive to vibrations that cause a change in the molecule's dipole moment. youtube.com Strong absorptions would be expected for the C-O-C asymmetric stretch and various C-H bending modes.

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability. youtube.com It is often better for observing symmetric vibrations and non-polar bonds, such as C-C bonds within the pentyl group and the symmetric C-O-C stretch. youtube.com

The combination of IR and Raman provides a more complete vibrational profile of 4-pentylmorpholine. youtube.com

Table 3: Expected Vibrational Frequencies for 4-Pentylmorpholine (Note: This table represents expected frequency ranges based on typical values for related structures.)

Vibrational ModeExpected Frequency (cm⁻¹)Technique
C-H Stretch (Aliphatic)2850 - 3000IR, Raman
C-O-C Asymmetric Stretch1115 - 1140Strong in IR
C-N Stretch (Tertiary Amine)1050 - 1250IR, Raman
CH₂ Scissoring/Bending1450 - 1475IR, Raman
Ring Vibrations (Fingerprint)800 - 1100IR, Raman

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the unambiguous determination of the elemental formula of 4-pentylmorpholine (C₉H₁₉NO). researchgate.netnih.govnih.gov

When subjected to electron impact (EI) or other ionization methods, the molecular ion of 4-pentylmorpholine will undergo characteristic fragmentation. chemguide.co.uk Analyzing these fragmentation patterns provides valuable structural information. libretexts.org For N-alkylmorpholines, common fragmentation pathways include:

Alpha-Cleavage: The bond between the α- and β-carbons of the pentyl group is likely to break, leading to the loss of a butyl radical (•C₄H₉) and the formation of a stable iminium ion [M-57]⁺. This is often the most prominent peak (base peak) in the spectrum of N-alkyl amines. libretexts.orgnih.gov

Ring Fragmentation: The morpholine ring itself can cleave. A common fragmentation involves the loss of a C₂H₄O fragment via a retro-Diels-Alder-type reaction, or cleavage adjacent to the heteroatoms. researchgate.net

Loss of the Pentyl Chain: Cleavage of the N-C bond can lead to the loss of the entire pentyl group, resulting in a fragment corresponding to the morpholine cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Pentylmorpholine (Note: These predictions are based on common fragmentation patterns for N-alkyl amines and morpholines.)

m/zPossible Fragment StructureFragmentation Pathway
157[C₉H₁₉NO]⁺Molecular Ion (M⁺)
100[C₅H₁₀NO]⁺α-Cleavage (Loss of •C₄H₉)
86[C₄H₈NO]⁺Ring fragmentation
71[C₄H₉N]⁺Ring fragmentation
57[C₄H₉]⁺Pentyl cation

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Intermediate Detection

The synthesis of 4-pentylmorpholine, typically via the N-alkylation of morpholine with a pentyl halide, can be monitored in real-time using in-situ spectroscopic techniques. nih.gov These methods allow chemists to track the concentrations of reactants, products, and any transient intermediates without having to take samples from the reaction mixture. acs.org

In-situ FTIR (e.g., ReactIR): A probe inserted directly into the reaction vessel can continuously collect IR spectra. By monitoring the disappearance of the N-H stretch of the morpholine reactant and the appearance of characteristic C-N and C-H bands of the 4-pentylmorpholine product, the reaction progress, endpoint, and kinetics can be accurately determined. nih.gov

Process NMR: For some reactions, an NMR spectrometer can be set up to monitor the reaction mixture as it flows through a cell. This would provide detailed, real-time structural information on all species present in the reaction, which is invaluable for mechanistic investigations and process optimization. acs.org

These advanced techniques are crucial for understanding reaction mechanisms, optimizing reaction conditions (temperature, time, catalyst loading), and ensuring safe and efficient chemical processes. acs.org

Computational Chemistry and Theoretical Studies of 4 Pentylmorpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict various molecular attributes, including electronic structure and reactivity, with a high degree of accuracy. nih.govlongdom.org

Density Functional Theory (DFT) Applications to Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance between accuracy and computational cost. nih.govlongdom.org It is particularly effective for studying the electronic properties of molecules like 4-pentylmorpholine. nih.gov DFT calculations can determine the molecule's ground-state electron density to derive properties such as molecular geometry, orbital energies, and charge distribution. nih.govresearchgate.net

By employing a functional like B3LYP, which is known for its reliability in predicting molecular properties, various parameters can be calculated. longdom.org These calculations provide insights into the most stable three-dimensional arrangement of the atoms (molecular geometry) and how the electrons are distributed within the molecule (electronic properties). This information is crucial for understanding the molecule's stability and its interactions with other chemical species.

PropertyDescription
Molecular Geometry The three-dimensional arrangement of atoms in a molecule, including bond lengths and angles, which corresponds to the lowest energy conformation.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher reactivity.
Electron Density The probability of finding an electron at a particular point in space. It reveals areas of the molecule that are electron-rich or electron-deficient.
Dipole Moment A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges.

Ab Initio Methods for High-Accuracy Prediction of Energetics and Spectroscopy

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular energetics and spectroscopic properties. researchgate.net Techniques like Møller-Plesset perturbation theory and coupled-cluster theory can be used to calculate the energy of 4-pentylmorpholine with high precision. This is essential for determining its thermodynamic stability and the energy changes associated with chemical reactions. Furthermore, these methods can predict spectroscopic data, such as vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations provide a dynamic picture of molecular behavior, which is particularly important for flexible molecules like 4-pentylmorpholine with its pentyl chain. pitt.eduresearchgate.net By simulating the molecule's motion, researchers can explore its different conformations and their relative stabilities. pitt.eduresearchgate.net

MD simulations can also be used to study the behavior of 4-pentylmorpholine in solution. By including solvent molecules in the simulation box, it is possible to observe how the solute and solvent interact. This provides insights into solvation effects, which can significantly influence the molecule's conformation and reactivity. The simulations can track properties like the root-mean-square deviation (RMSD) of atomic positions to assess the stability of the molecule's structure over the simulation time. mdpi.com

Prediction of Spectroscopic Parameters via Computational Models

Computational models, particularly those based on DFT and ab initio methods, are invaluable for predicting spectroscopic parameters. nih.govlongdom.org For 4-pentylmorpholine, these calculations can predict its nuclear magnetic resonance (NMR) chemical shifts, which are highly sensitive to the electronic environment of the nuclei. By comparing the predicted NMR spectrum with experimental data, the accuracy of the computed molecular structure can be validated.

Similarly, computational methods can predict vibrational spectra (IR and Raman). Each vibrational mode corresponds to a specific type of molecular motion, and the calculated frequencies can be used to assign the peaks in an experimental spectrum. This combined experimental and computational approach is a powerful strategy for structural elucidation.

Reaction Pathway Exploration and Transition State Modeling for Synthetic Optimization

Computational chemistry can be used to explore the potential reaction pathways for the synthesis of 4-pentylmorpholine. By modeling the reactants, products, and potential intermediates, it is possible to calculate the energy changes that occur during a reaction. A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products.

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By understanding the structure and energy of the transition state, chemists can devise strategies to lower the activation energy, for example, by choosing a different catalyst or modifying the reaction conditions. This computational insight can guide the optimization of synthetic routes to improve reaction yields and reduce byproducts.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity Trends (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. nih.govnih.govfiveable.me While often used in drug discovery to predict biological activity, QSAR can also be applied to study trends in chemical reactivity. nih.govnih.govfiveable.meresearchgate.net

For a series of morpholine (B109124) derivatives, including 4-pentylmorpholine, QSAR models can be developed to correlate their structural features with their reactivity in a particular chemical transformation. neliti.com The "activity" in this context could be a measure of reaction rate or equilibrium constant. The model is built using a set of molecules with known reactivities (the training set) and then can be used to predict the reactivity of new, untested compounds. neliti.com

Derivatization and Advanced Synthetic Transformations of 4 Pentylmorpholine

Strategies for Selective Functionalization of the Morpholine (B109124) Ring System in 4-Pentylmorpholine

The selective functionalization of the morpholine ring in 4-pentylmorpholine presents a synthetic challenge due to the presence of multiple, relatively inert C-H bonds. However, modern synthetic methodologies offer several strategies to achieve regioselective derivatization, primarily targeting the carbon atoms adjacent to the nitrogen (C2 and C6) and the oxygen (C3 and C5).

The positions α to the nitrogen atom (C2 and C6) are activated towards deprotonation due to the inductive effect of the nitrogen. Treatment of N-alkylmorpholines with a strong base, such as n-butyllithium, can generate a transient carbanion, which can then be quenched with various electrophiles. This approach, known as α-lithiation-trapping, allows for the introduction of a wide range of substituents at the C2 position. The regioselectivity of this process is influenced by factors such as the nature of the base, the solvent, and the presence of coordinating agents.

Alternatively, photocatalytic methods have emerged as powerful tools for the α-functionalization of amines. These reactions typically involve the generation of an α-amino radical via a single-electron transfer (SET) process, which can then react with a suitable radical acceptor. This strategy offers a mild and often more functional-group-tolerant approach compared to strong base-mediated reactions.

Palladium-catalyzed C-H activation represents another sophisticated strategy for the direct functionalization of the morpholine ring. By employing a suitable directing group, it is possible to achieve site-selective arylation, alkylation, or other transformations at specific C-H bonds. While this approach often requires the pre-installation of a directing group, it provides a high degree of control over the regioselectivity of the functionalization.

The C-H bonds adjacent to the ether oxygen (C3 and C5) are generally less reactive than those α to the nitrogen. However, their functionalization can be achieved under specific conditions, often involving radical-based transformations or enzymatic catalysis. The selective oxidation of these positions can lead to the introduction of hydroxyl or carbonyl functionalities, providing handles for further synthetic manipulations.

Table 1: Comparison of Strategies for Morpholine Ring Functionalization

StrategyTarget Position(s)Key Reagents/CatalystsAdvantagesLimitations
α-Lithiation-TrappingC2, C6Strong bases (e.g., n-BuLi), ElectrophilesWide range of electrophiles can be usedRequires cryogenic temperatures, sensitive to functional groups
Photocatalytic α-FunctionalizationC2, C6Photocatalysts (e.g., Ru or Ir complexes), Radical acceptorsMild reaction conditions, good functional group toleranceSubstrate scope can be limited by redox potentials
Palladium-Catalyzed C-H ActivationC2, C3, C5, C6 (depending on directing group)Palladium catalysts, Directing groups, OxidantsHigh regioselectivityOften requires installation and removal of a directing group
Radical-Based TransformationsC3, C5Radical initiators, Radical acceptorsCan functionalize less activated C-H bondsSelectivity can be challenging to control

Modification of the Pentyl Chain for the Introduction of New Functional Groups

One common approach involves radical-mediated C-H functionalization . Reactions such as the Hofmann-Löffler-Freytag reaction or its modern variants can be used to introduce functionality at the δ-carbon (C4') of the pentyl chain via an intramolecular hydrogen atom transfer by a nitrogen-centered radical. This process typically requires the initial formation of an N-haloamine derivative.

Directed C-H activation using transition metal catalysts is another powerful tool. By temporarily installing a directing group on the morpholine nitrogen or another part of the molecule, it is possible to direct a metal catalyst to a specific C-H bond on the pentyl chain, enabling its conversion to a C-C, C-O, or C-N bond. The choice of catalyst and directing group is crucial for achieving high regioselectivity.

Oxidation of the pentyl chain can also introduce valuable functional groups. While non-selective oxidation can lead to a mixture of products, the use of specific reagents or catalytic systems can favor oxidation at a particular position. For instance, enzymatic or biomimetic oxidation systems can exhibit high regioselectivity, often targeting the terminal (ω) or sub-terminal (ω-1) positions of the alkyl chain. This can lead to the formation of alcohols, ketones, or carboxylic acids, which can be further elaborated.

Furthermore, the synthesis of 4-pentylmorpholine analogs can be achieved by starting with a pre-functionalized pentyl halide or other pentyl synthon. This approach allows for the introduction of a wide variety of functional groups at any position of the pentyl chain before its attachment to the morpholine nitrogen.

Table 2: Methods for Pentyl Chain Modification

MethodTarget Position(s)Key FeaturesPotential Functional Groups Introduced
Radical-Mediated FunctionalizationTypically δ-position (C4')Intramolecular hydrogen atom transferHalogens, Nitrogen-containing groups
Directed C-H ActivationVarious positions depending on directing groupRequires temporary installation of a directing groupAryl, Alkyl, Oxygen, Nitrogen groups
Selective OxidationOften terminal (ω) or sub-terminal (ω-1)Can be achieved with enzymatic or biomimetic systemsHydroxyl, Carbonyl, Carboxyl
Synthesis from Functionalized PrecursorsAny positionFunctional group introduced prior to morpholine attachmentWide variety depending on the precursor

Development of Stereoisomerically Pure 4-Pentylmorpholine Analogs through Derivatization

The introduction of stereocenters into the 4-pentylmorpholine scaffold through derivatization allows for the development of stereoisomerically pure analogs, which is of paramount importance in medicinal chemistry as different stereoisomers can exhibit distinct pharmacological activities and metabolic profiles.

One primary strategy for accessing enantiomerically pure derivatives involves the use of chiral starting materials . For instance, the synthesis of 4-pentylmorpholine can be initiated from enantiopure precursors, such as chiral amino alcohols, which will result in a morpholine ring with defined stereochemistry.

Alternatively, asymmetric synthesis methodologies can be employed to introduce chirality during the derivatization process. This can be achieved through the use of chiral catalysts or chiral auxiliaries. For example, an asymmetric deprotonation of the prochiral C2/C6 positions of the morpholine ring using a chiral lithium amide base, followed by quenching with an electrophile, can lead to the formation of enantiomerically enriched 2-substituted 4-pentylmorpholine derivatives.

Kinetic resolution is another powerful technique for separating a racemic mixture of a derivatized 4-pentylmorpholine. This can be accomplished by reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material or the enantiomerically enriched product.

Finally, diastereoselective reactions can be utilized when a stereocenter is already present in the molecule. For instance, if a substituent is introduced on the pentyl chain that creates a stereocenter, subsequent reactions on the morpholine ring can be influenced by this existing stereocenter, leading to the preferential formation of one diastereomer over the other. The stereochemical outcome of such reactions can often be predicted using established models of asymmetric induction.

Exploration of 4-Pentylmorpholine as a Ligand in Catalysis or a Synthetic Building Block

Beyond its potential as a bioactive molecule, 4-pentylmorpholine can also serve as a valuable tool in synthetic organic chemistry, either as a ligand in catalysis or as a versatile synthetic building block.

As a ligand , the nitrogen atom of the morpholine ring in 4-pentylmorpholine possesses a lone pair of electrons that can coordinate to a metal center. This coordination can influence the reactivity and selectivity of the metal catalyst in various organic transformations. The pentyl group provides steric bulk and lipophilicity, which can be advantageous in certain catalytic systems by modifying the catalyst's solubility and creating a specific steric environment around the metal center. For instance, 4-pentylmorpholine could potentially be employed as a ligand in transition-metal-catalyzed cross-coupling reactions or oxidation reactions.

As a synthetic building block , 4-pentylmorpholine can be incorporated into larger, more complex molecules. The morpholine unit can act as a rigid scaffold or a polar pharmacophoric element. The secondary amine precursor to 4-pentylmorpholine, morpholine itself, is a widely used building block in the synthesis of a vast array of compounds. By analogy, 4-pentylmorpholine can be utilized in reactions such as nucleophilic substitution or reductive amination to be integrated into a target molecule. Furthermore, the functionalization strategies discussed in the preceding sections can be applied to 4-pentylmorpholine to create a diverse library of derivatized building blocks for use in drug discovery and materials science. The presence of the pentyl group can enhance the lipophilicity of the resulting molecules, which can be a desirable feature for improving membrane permeability and other pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What key physicochemical properties of 4-pentylmorpholine are critical for experimental design, and how are they determined?

  • Methodological Answer : Key properties include vapor pressure, solubility, and stability under varying pH/temperature. These are determined via:

  • Gas chromatography-mass spectrometry (GC-MS) for volatility and purity analysis.
  • UV-Vis spectroscopy or HPLC for quantification in solution .
  • Accelerated stability studies to assess degradation under stress conditions (e.g., heat, light, acidic/basic environments) .
    • Data Table : Example parameters for stability testing:
ConditionTemperature (°C)pH RangeDuration (Days)
Thermal40–602–127–30
Photolytic25Neutral14

Q. What analytical techniques are recommended for detecting 4-pentylmorpholine in biological matrices?

  • Methodological Answer :

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity in tissue or plasma samples .
  • Nuclear magnetic resonance (NMR) for structural elucidation of metabolites .
  • Validation protocols (per ICH guidelines) to ensure accuracy, precision, and limit of detection (LOD) ≤ 1 ppm .

Advanced Research Questions

Q. How can researchers design experiments to assess N-nitrosamine formation from 4-pentylmorpholine in environmental or biological systems?

  • Methodological Answer :

  • Controlled nitrosation studies : Expose 4-pentylmorpholine to nitrites (e.g., NaNO₂) at varying pH (3–7) and monitor N-nitrosomorpholine (NMOR) via LC-MS with isotopic labeling .
  • Incorporate scavengers : Use ascorbic acid or α-tocopherol to inhibit nitrosation, comparing treated vs. untreated groups .
  • Carcinogenicity screening : Apply Ames test (Salmonella typhimurium strains TA98/TA100) to evaluate mutagenicity of NMOR .

Q. What experimental strategies resolve contradictions in cytotoxicity data between 4-pentylmorpholine and its derivatives?

  • Methodological Answer :

  • Dose-response profiling : Test derivatives across a wide concentration range (0.1–1000 µM) in in vitro models (e.g., HepG2 cells) using MTT assays .
  • Mechanistic studies : Employ RNA-seq or proteomics to identify pathways affected by parent vs. modified compounds .
  • Cross-species validation : Compare toxicity in rodent hepatocytes vs. human cell lines to assess translational relevance .

Q. How can response surface methodology (RSM) optimize 4-pentylmorpholine synthesis parameters?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a central composite design to vary:
VariableLow LevelHigh Level
Catalyst concentration0.5 mol%2.0 mol%
Reaction temperature (°C)2580
Morpholine:Substrate ratio1:11:3
  • Analysis : Fit data to a quadratic model and validate via ANOVA. Prioritize factors with p < 0.05 .

Data Contradiction Analysis

Q. How should researchers address discrepancies between 4-pentylmorpholine’s low acute toxicity and its potential chronic carcinogenic effects?

  • Methodological Answer :

  • Long-term exposure models : Conduct 104-week inhalation studies in rats (0.1–0.5 g/m³) with histopathology endpoints (e.g., nasal cavity necrosis, liver hyperplasia) .
  • Metabolite tracking : Use radiolabeled ¹⁴C-4-pentylmorpholine to quantify bioaccumulation and metabolite distribution .
  • Epigenetic analysis : Perform methylation-specific PCR to assess DNA methylation changes in exposed tissues .

Methodological Best Practices

  • Replication : Follow WHO guidelines for in vivo studies (n ≥ 50 animals/group, 6 h/day exposure protocols) to ensure statistical power .
  • Ethical compliance : Adhere to OECD Test Guidelines 453 (combined chronic toxicity/carcinogenicity studies) and declare conflicts of interest per .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.